N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position and an acetamide moiety at the 1-position. The acetamide nitrogen is further substituted with a benzyl group.
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-8-16(12-19(18)28-2)17-9-11-21(26)24(23-17)14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOSWRYJMVQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Benzylation: The final step involves the benzylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, synthetic routes, and inferred biological activities:
Key Observations :
Synthetic Routes: The target compound’s dihydropyridazinone core likely requires cyclization of hydrazine derivatives with diketones, contrasting with cyanoacetamide intermediates (e.g., ) synthesized via Knoevenagel condensations .
Inferred Pharmacokinetics: Compared to curcumin analogs with phenolic -OH groups, the target’s methoxy substituents may improve metabolic stability but reduce solubility .
Binding Affinity Trends :
- Compound X’s high affinity for antibody CDR3 regions suggests dihydropyridazinyl cores are viable scaffolds for protein interaction inhibitors, though substituent choice (furan vs. dimethoxyphenyl) dictates target specificity .
Biological Activity
Overview of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
This compound is a synthetic compound that belongs to the class of pyridazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Research has shown that pyridazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have indicated that modifications on the pyridazine ring can enhance anticancer potency by affecting cellular signaling pathways related to tumor growth.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to possess anti-inflammatory effects. This activity is typically attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in mediating inflammatory responses in various diseases.
Analgesic Effects
The analgesic potential of such compounds has also been explored. Animal studies suggest that these derivatives can reduce pain perception through central and peripheral mechanisms. The modulation of neurotransmitter systems involved in pain signaling is often a key factor in their effectiveness.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyridazine derivatives, it was found that N-benzyl derivatives showed enhanced activity against human breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed increased levels of annexin V positivity in treated cells.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyridazine derivatives demonstrated that N-benzyl compounds significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction in inflammation was associated with decreased levels of TNF-alpha and IL-6 in serum samples.
Research Findings
| Study | Activity | Cell Line/Model | Findings |
|---|---|---|---|
| Study 1 | Anticancer | MCF-7 | Induced apoptosis; increased annexin V positivity |
| Study 2 | Anti-inflammatory | Carrageenan-induced edema model | Reduced edema; lower TNF-alpha and IL-6 levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
